
Ganoderensäure D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a complex organic compound with a unique structure. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its intricate cyclopenta[a]phenanthrene skeleton, which is heavily substituted with multiple functional groups, including hydroxyl, methyl, and oxo groups.
Wissenschaftliche Forschungsanwendungen
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in the study of natural products and their effects on biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and pharmacology.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
Ganoderenic Acid D, also known as 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid, is a highly oxygenated tetracyclic triterpenoid and a major active component of Ganoderma lucidum .
Target of Action
The primary targets of Ganoderenic Acid D are SIRT3 and Cyclophilin D (CypD) . SIRT3 is a protein that is upregulated by Ganoderenic Acid D, which in turn induces the deacetylation of CypD .
Mode of Action
Ganoderenic Acid D interacts with its targets by upregulating the protein expression of SIRT3 and inducing the deacetylation of CypD . This interaction results in the inhibition of energy reprogramming in colon cancer cells, including glucose uptake, lactate production, and the production of pyruvate and acetyl coenzyme .
Biochemical Pathways
Ganoderenic Acid D affects the mevalonate pathway . This pathway is responsible for the production of triterpenes, which are the primary constituents of Ganoderenic Acid D . The compound’s interaction with its targets and the subsequent changes in cellular processes can affect this pathway and its downstream effects.
Biochemische Analyse
Biochemical Properties
Ganoderenic Acid D plays a significant role in biochemical reactions. It has been found to upregulate the protein expression of SIRT3 and induce the deacetylated cyclophilin D (CypD) by SIRT3 . This interaction with enzymes and proteins is crucial in its biochemical function.
Cellular Effects
Ganoderenic Acid D has profound effects on various types of cells and cellular processes. It inhibits the energy reprogramming of colon cancer cells, including glucose uptake, lactate production, pyruvate, and acetyl-coenzyme production in colon cancer cells . It also induces apoptosis in HeLa human cervical carcinoma cells .
Molecular Mechanism
The molecular mechanism of Ganoderenic Acid D involves its interactions with biomolecules and changes in gene expression. It upregulates the protein expression of SIRT3 and induces the deacetylated cyclophilin D (CypD) by SIRT3 . This mechanism of action contributes to its effects at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid involves multiple steps, starting from simpler organic moleculesCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxo groups can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganoderic acid N: Another triterpenoid with a similar cyclopenta[a]phenanthrene skeleton but different substituents.
Eburicoic acid: A triterpenoid with anti-inflammatory properties, structurally related to the compound .
Uniqueness
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is unique due to its specific combination of functional groups and its complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
100665-43-8 |
---|---|
Molekularformel |
C30H40O7 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(Z)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10- |
InChI-Schlüssel |
JGWQYLZHPPFHEH-GDNBJRDFSA-N |
SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
Isomerische SMILES |
CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
Aussehen |
Solid powder |
melting_point |
214 - 216 °C |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ganoderenic Acid D; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.